molecular formula C24H18ClNO4 B11089916 1-(4-chlorophenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-(4-chlorophenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11089916
M. Wt: 419.9 g/mol
InChI Key: FIDLHMCPZHEKHC-LSDHQDQOSA-N
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Description

1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves several steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. The synthetic route typically involves the use of starting materials such as 4-chlorophenyl, 3-hydroxyphenyl, and 4-methylbenzoyl derivatives. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. These compounds may have similar chemical properties but can differ in their biological activity or industrial applications. The unique combination of substituents in 1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE gives it distinct properties that can be advantageous in certain applications.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

(4E)-1-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18ClNO4/c1-14-5-7-15(8-6-14)22(28)20-21(16-3-2-4-19(27)13-16)26(24(30)23(20)29)18-11-9-17(25)10-12-18/h2-13,21,27-28H,1H3/b22-20+

InChI Key

FIDLHMCPZHEKHC-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)O

Origin of Product

United States

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